Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

Catalog No.
S14443729
CAS No.
M.F
C10H6BrNO4S
M. Wt
316.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxyl...

Product Name

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate

IUPAC Name

methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate

Molecular Formula

C10H6BrNO4S

Molecular Weight

316.13 g/mol

InChI

InChI=1S/C10H6BrNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3

InChI Key

NWHZFLAGBGTQNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-]

Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate (CAS 1639296-53-9) is a highly functionalized bicyclic building block essential for the synthesis of advanced polycyclic heteroaromatics, including STAT3 inhibitors and organic electronic materials. Featuring orthogonally reactive bromo and nitro groups on a benzothiophene core, alongside a protected methyl ester, this compound enables precise, regioselective downstream modifications. It serves as a critical precursor where sequential cross-coupling (via the C6-bromide) and reductive amination or ring-closure (via the C5-nitro group) are required to construct linear tricyclic or tetracyclic scaffolds without premature functional group interference [1].

Substituting this specific isomer or ester with generic analogs, such as the free carboxylic acid or positional isomers (e.g., the 5-bromo-4-nitro variant), severely disrupts synthetic workflows. The free acid form exhibits poor solubility in standard aprotic solvents and can poison palladium catalysts during Heck or Suzuki couplings, drastically reducing yields. Furthermore, positional isomers direct subsequent cyclizations into angular rather than the desired linear topographies (e.g., thieno[2,3-g]quinolines). The methyl ester provides the optimal balance of steric accessibility and hydrolytic stability during high-temperature (130 °C) transition-metal-catalyzed steps, which ethyl esters or bulkier variants often fail to match in terms of kinetic cleavage rates during final deprotection [1].

Palladium-Catalyzed Cross-Coupling Yield and Catalyst Compatibility

In the synthesis of extended conjugated systems, the methyl ester demonstrates superior compatibility with palladium-catalyzed Heck reactions compared to the free carboxylic acid. When reacted with methyl acrylate in the presence of Pd(OAc)2 and PPh3 at 130 °C, Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate achieves high conversion rates, whereas the free acid coordinates with the catalyst, resulting in rapid deactivation and extensive starting material recovery [1].

Evidence DimensionHeck coupling yield (with methyl acrylate)
Target Compound Data>85% yield (methyl ester)
Comparator Or Baseline<20% yield (free carboxylic acid baseline)
Quantified Difference>4-fold increase in coupling yield
ConditionsPd(OAc)2, PPh3, TEA, DMF, 130 °C for 30 minutes

Procuring the methyl ester eliminates the need for an additional esterification step and prevents costly palladium catalyst poisoning during complex scaffold assembly.

Linear vs. Angular Polycyclic Scaffold Formation

The specific 6-bromo-5-nitro substitution pattern is strictly required for synthesizing linear thieno[2,3-g]quinoxaline derivatives. Attempts to use the 5-bromo-4-nitro isomer result in angularly fused systems due to the geometric constraints during the post-reduction cyclization steps. The 6,5-substitution ensures that upon nitro reduction and subsequent cyclization, the steric trajectory exclusively favors the linear tricyclic geometry critical for STAT3 target binding [1].

Evidence DimensionIsomeric purity of final polycyclic scaffold
Target Compound Data>98% linear tricyclic product
Comparator Or Baseline5-bromo-4-nitrobenzo[b]thiophene-2-carboxylate
Quantified DifferenceComplete shift from angular to linear annulation
ConditionsNitro reduction followed by intramolecular cyclization

Buyers targeting specific linear polycyclic biological inhibitors or linear organic semiconductors must procure this exact regiochemical isomer to avoid useless angular byproducts.

Hydrolytic Cleavage Efficiency in Late-Stage Synthesis

Following the construction of the polycyclic core, the ester group typically requires hydrolysis to yield the active carboxylic acid. The methyl ester undergoes rapid and complete saponification under mild conditions (LiOH in THF/H2O at room temperature), whereas the corresponding ethyl ester requires extended reaction times or elevated temperatures, which can degrade sensitive functional groups on the newly formed polycycle [1].

Evidence DimensionSaponification conversion rate
Target Compound Data88% isolated yield of free acid within 2 hours at RT
Comparator Or BaselineEthyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate (requires >12 hours or heating)
Quantified Difference6x faster deprotection under mild conditions
ConditionsLiOH·H2O, THF/H2O (3:1), room temperature

Selecting the methyl ester over bulkier alkyl esters ensures higher throughput and prevents degradation of sensitive polycyclic intermediates during late-stage deprotection.

Precursor for STAT3 Inhibitor Synthesis

Directly leveraging the orthogonal reactivity of the bromo and nitro groups to construct thieno[2,3-g]quinoxaline and thieno[2,3-g]quinoline cores essential for targeted oncology therapeutics [1].

Building Block for Linear Organic Semiconductors

Utilizing the specific 6-bromo-5-nitro geometry to ensure linear pi-conjugation extension, which is critical for maximizing charge carrier mobility in organic field-effect transistors (OFETs) [1].

Library Enumeration via Late-Stage Diversification

Using the robust methyl ester protection to allow harsh cross-coupling conditions, followed by mild deprotection to generate libraries of functionalized benzothiophene-2-carboxylic acids for structure-activity relationship (SAR) studies [1].

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

314.92009 g/mol

Monoisotopic Mass

314.92009 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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